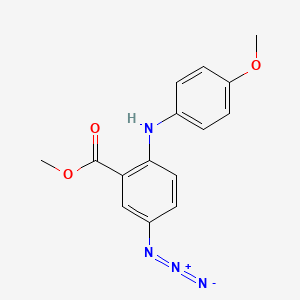

Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate

Description

Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate is a benzoate ester derivative featuring a 4-methoxyphenylamino substituent at position 2 and an azido group at position 3. The azido group, in particular, enables participation in click chemistry reactions (e.g., Huisgen cycloaddition), distinguishing it from analogs with inert substituents .

Properties

CAS No. |

64134-59-4 |

|---|---|

Molecular Formula |

C15H14N4O3 |

Molecular Weight |

298.30 g/mol |

IUPAC Name |

methyl 5-azido-2-(4-methoxyanilino)benzoate |

InChI |

InChI=1S/C15H14N4O3/c1-21-12-6-3-10(4-7-12)17-14-8-5-11(18-19-16)9-13(14)15(20)22-2/h3-9,17H,1-2H3 |

InChI Key |

RYNBACWGOZCQIF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C=C(C=C2)N=[N+]=[N-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate typically involves the following steps:

Starting Material: The synthesis begins with 5-amino-2-(4-methoxyphenyl)benzoic acid.

Azidation: The amino group is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).

Esterification: The carboxylic acid group is then esterified using methanol (CH3OH) and a catalyst such as sulfuric acid (H2SO4) to form the methyl ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Staudinger-Type Reactions

The azide group may undergo cycloadditions or reductions:

-

Huisgen 1,3-dipolar cycloaddition : Reaction with alkynes to form triazoles, catalyzed by copper(I) under click chemistry conditions. This is supported by studies on α-azido ketones reacting with aldehydes to form cyclic products .

-

Reduction to amines : Catalytic hydrogenation or treatment with triphenylphosphine (Staudinger reaction) could convert the azide to an amine. For example, palladium-catalyzed reactions of azides with isocyanides involve nitrene intermediates .

Thermal Decomposition

Azides may decompose thermally to form nitriles or cyclic products. In α-azido ketones, thermal conditions promote ring formation (e.g., oxazoline derivatives via DBU-mediated cyclization) .

Transformations of the Amino Group

The 2-(4-methoxyphenyl)aminobenzoate moiety may undergo:

-

Acetylation or alkylation : Reaction with acyl chlorides or alkyl halides to modify the amino group.

-

Coupling reactions : Potential participation in Ugi or Passerini multicomponent reactions, similar to hydrazide derivatives .

Ester Hydrolysis

The methyl ester can hydrolyze to the carboxylic acid under basic or acidic conditions. For example, glutaric acid derivatives undergo hydrolysis in aqueous media .

Spectroscopic Characterization

-

1H NMR : The NH proton of the amino group typically resonates at δ 11–12 ppm (e.g., δ 11.77 ppm in 4-methoxybenzohydrazones) .

-

IR : Azide stretching (~2100 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) would be diagnostic.

Biological Activity

While not explicitly studied, related azide-containing compounds (e.g., benzimidazoles) show antimicrobial and anticancer properties . The 4-methoxyphenyl group may enhance lipophilicity, influencing bioavailability.

Stability and Handling

Azides are generally thermally stable but require caution due to potential explosive decomposition. Storage under inert conditions is recommended.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate has been investigated for its potential anticancer properties. Studies have shown that derivatives of para-aminobenzoic acid (PABA), to which this compound belongs, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values ranging from 3.0 µM to 10 µM against human cancer cells such as MCF-7 and A549, indicating their potential as effective chemotherapeutic agents .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, some studies have highlighted the role of cholinesterase inhibition as a pathway through which these compounds can induce apoptosis in cancer cells . The structural features of this compound allow it to interact with specific biological targets, enhancing its efficacy.

Biological Research

Antibacterial and Antiviral Properties

Research has indicated that azido compounds, including this compound, exhibit antibacterial and antiviral activities. The azido group is known for its ability to participate in click chemistry reactions, facilitating the development of novel antimicrobial agents . In vitro studies have shown that derivatives can enhance the effectiveness of traditional antibiotics against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on various enzymes. For instance, it has been shown to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's . The IC50 values for related compounds were found to be competitive with established inhibitors such as donepezil, suggesting a promising avenue for further research into cognitive-enhancing drugs.

Materials Science

Synthesis of Functional Materials

this compound can serve as a precursor for synthesizing functional materials through click chemistry. The azido group allows for efficient coupling reactions with alkyne-containing molecules, leading to the formation of polymers or nanomaterials with tailored properties . This application is particularly relevant in developing drug delivery systems or biosensors.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Anticancer activity against MCF-7 cells | IC50 = 3.0 µM, significant growth inhibition observed |

| Study B | Antibacterial efficacy against resistant strains | Enhanced activity when combined with traditional antibiotics |

| Study C | Enzyme inhibition (AChE) | Competitive inhibition with IC50 values comparable to donepezil |

Mechanism of Action

The mechanism of action of Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate largely depends on the specific application. In click chemistry, for example, the azido group reacts with alkynes to form triazoles through a cycloaddition reaction. This reaction is highly specific and efficient, making it valuable in various scientific fields.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

| Compound Name | Key Functional Groups | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Primary Application/Use |

|---|---|---|---|---|---|

| Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate | Azido, 4-methoxyphenylamino, ester | 326.3 (estimated) | Not reported | Not reported | Bioconjugation, drug intermediates |

| 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-B) | Hydroxy, benzamide, methoxyphenylethyl | 301.3 | 96 | 34 | Pharmacological studies |

| Methyl 1-(4-methoxyphenyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylate (5b) | Imidazole, ester, methoxyphenyl | 350.4 | Not reported | Not reported | Organic synthesis intermediates |

| Methyl 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoate | Adamantyl, naphthoate, methoxyphenyl | 474.5 | Not reported | Not reported | HPLC reference standard |

| Metsulfuron methyl ester (herbicide) | Triazine, sulfonylurea, methoxy | 381.4 | Not reported | Not reported | Herbicidal activity |

Notes:

- Rip-B () shares a methoxyphenyl group but lacks the azido functionality. Its lower melting point (96°C) reflects reduced crystallinity compared to triazine derivatives (e.g., 217.5–220°C in ).

NMR Spectral Shifts

- Target Compound : The azido group at position 5 deshields adjacent aromatic protons, likely resulting in downfield shifts (~7.5–8.5 ppm for H-4 and H-6) compared to analogs with electron-donating substituents.

- Rip-B : The hydroxy group at position 2 causes a characteristic downfield shift for H-3 (~10.5 ppm in DMSO-d6) due to hydrogen bonding, absent in the esterified target compound .

- Triazine Derivatives (): The triazine ring’s electron-deficient nature upshifts methoxy protons to ~3.86 ppm, compared to ~3.7–3.8 ppm in methoxyphenylamino benzoates .

Stability and Reactivity

- Azido Group : The target compound’s azido group confers photolytic and thermal instability, necessitating storage in dark, cool conditions. This contrasts with the stable methoxy or acetamido groups in Methyl 4-acetamido-2-hydroxybenzoate () .

- Adamantyl Derivatives (): The bulky adamantyl group enhances lipophilicity and metabolic stability, whereas the azido group prioritizes reactive versatility .

Biological Activity

Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound features an azido group, which is known for its reactivity and ability to participate in various chemical reactions. The methoxy and amino groups contribute to its biological activity by influencing solubility and binding interactions with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities. Here are the key areas of interest:

1. Anticancer Activity

Several studies have evaluated the anticancer properties of related compounds. For instance, derivatives of para-aminobenzoic acid (PABA), which share structural similarities, have shown significant antiproliferative effects against various cancer cell lines.

- Case Study : A study reported that certain PABA derivatives exhibited IC50 values ranging from 3.0 μM to 28.3 μM against human cancer cell lines, indicating strong potential for further development as anticancer agents .

2. Antimicrobial Activity

The antimicrobial properties of azido compounds have been explored extensively. This compound may possess similar activities due to its azido functional group.

- Research Findings : Compounds with azido groups have been studied for their effectiveness against various bacterial strains, showing promising results that warrant further investigation into their mechanisms of action .

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been a focus of research. For example, studies on structurally related compounds have revealed their ability to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's.

- Inhibitory Activity : Some derivatives demonstrated IC50 values as low as 0.59 μM against AChE, suggesting that this compound could also exhibit similar inhibitory properties .

The biological activity of this compound is likely mediated through several mechanisms:

- Interaction with Biological Targets : The azido group can facilitate the formation of reactive intermediates that interact with proteins or nucleic acids, potentially leading to apoptosis in cancer cells.

- Binding Affinity : The presence of methoxy and amino groups enhances binding affinity to specific receptors or enzymes, modulating their activity and leading to desired therapeutic effects.

Comparative Analysis

To better understand the potential of this compound, a comparison with similar compounds is essential:

Q & A

Basic Research Questions

Q. How can the synthesis of Methyl 5-azido-2-(4-methoxyphenyl)aminobenzoate be optimized for high yield and purity?

- Methodological Answer : The synthesis involves sequential functionalization of the benzoate core. A general approach includes:

- Step 1 : Condensation of 2-amino-5-nitrobenzoic acid derivatives with 4-methoxyaniline under reflux in xylene or toluene, followed by azide introduction via sodium azide substitution .

- Step 2 : Methyl esterification using methanol and catalytic sulfuric acid or thionyl chloride for activation .

- Critical Parameters : Monitor reaction temperature (60–80°C for azide substitution), stoichiometric ratios (1:1.2 for aryl amine to benzoic acid derivative), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to verify the methoxy group (δ ~3.8 ppm), azide absence of protons, and aromatic coupling patterns .

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve bond lengths (e.g., C–N ~1.34 Å) and dihedral angles between the benzoatе and methoxyphenyl groups .

- FT-IR : Confirm azide stretch (~2100 cm) and ester carbonyl (~1700 cm) .

Q. How does the azide group influence the compound’s stability under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for azides).

- Light Sensitivity : Store in amber vials at –20°C to prevent photolytic degradation of the azide group .

- Moisture Sensitivity : Use inert atmospheres (N/Ar) during handling to avoid hydrolysis of the ester moiety .

Advanced Research Questions

Q. What computational modeling strategies are effective for predicting the reactivity of the azide group in click chemistry applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to model transition states for azide-alkyne cycloaddition (e.g., activation energy ~20 kcal/mol).

- Molecular Dynamics : Simulate solvation effects in DMSO or THF to predict reaction kinetics .

- Docking Studies : Use AutoDock Vina to assess binding affinity with biological targets (e.g., enzymes with Cu catalytic sites) .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) be resolved during characterization?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the methoxyphenyl group causing splitting anomalies).

- Isotopic Labeling : Use -labeled azides to distinguish azide peaks from noise in crowded spectra .

- Crystallographic Validation : Compare experimental X-ray data with computational predictions to identify conformational discrepancies .

Q. What strategies mitigate regioselectivity challenges during functionalization of the benzoate core?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer azide substitution to the 5-position .

- Microwave-Assisted Synthesis : Enhance regioselectivity via controlled heating (e.g., 100°C, 30 min) to favor kinetic over thermodynamic products .

- Catalytic Systems : Use Pd/Cu catalysts for Sonogashira coupling at the 2-position before azide introduction .

Q. How does the electronic nature of the 4-methoxyphenyl group influence the compound’s photophysical or electrochemical properties?

- Methodological Answer :

- Cyclic Voltammetry : Measure oxidation potentials (e.g., ~1.2 V vs. Ag/AgCl) to assess electron-donating effects of the methoxy group.

- UV-Vis Spectroscopy : Correlate λ shifts (e.g., 280 → 310 nm) with conjugation extension via the methoxyphenyl-amino linkage .

- TD-DFT : Model excited-state transitions to predict fluorescence quantum yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.